(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone

Description

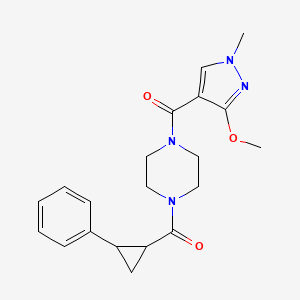

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone features a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The piperazine moiety is functionalized with a 2-phenylcyclopropanecarbonyl group, contributing to its structural complexity.

Properties

IUPAC Name |

[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-22-13-17(18(21-22)27-2)20(26)24-10-8-23(9-11-24)19(25)16-12-15(16)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOARJKDDAWADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using methyl iodide and sodium methoxide.

Synthesis of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under reflux conditions.

Formation of the Phenylcyclopropane Moiety: The phenylcyclopropane moiety can be synthesized through the cyclopropanation of styrene using a diazo compound and a transition metal catalyst.

Coupling Reactions: The final step involves coupling the pyrazole, piperazine, and phenylcyclopropane moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrazole-piperazine scaffold is shared with several analogs, but substituent variations significantly influence properties:

| Compound Name | Pyrazole Substituents | Piperazine Substituents | Key Structural Differences |

|---|---|---|---|

| Target Compound | 3-methoxy, 1-methyl | 2-phenylcyclopropanecarbonyl | Cyclopropane ring enhances rigidity |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3) | 3-phenyl | 2,3-dimethylphenyl | Aromatic substituents lack cyclopropane |

| (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | Pyrimidine-triazole hybrid | 4-methylpiperazine | Expanded heterocyclic system |

| Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (from pyrazole derivatives) | Fused pyridine-thione | N/A (non-piperazine backbone) | Pyridine replaces piperazine |

Key Observations :

- Hybrid systems, such as the pyrimidine-triazole-piperazine compound, demonstrate broader heterocyclic diversity but may face synthetic challenges due to increased complexity .

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone , with the CAS number 1396883-92-3, represents a novel structure within the pyrazole family, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure includes a pyrazole ring and a piperazine moiety, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1396883-92-3 |

| Molecular Formula | C18H21N7O3 |

| Molecular Weight | 383.4 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 and MDA-MB-231. A study indicated that certain pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited stronger cytotoxicity than cisplatin, primarily through apoptosis induction via caspase pathways and inhibition of NF-kB signaling .

The proposed mechanisms through which the compound exerts its biological effects include:

- Induction of Apoptosis : The compound may activate caspases (e.g., caspase 3/7) leading to programmed cell death.

- Inhibition of Proliferation : It may interfere with cell cycle progression in cancer cells.

- Autophagy Modulation : Evidence suggests that similar compounds can induce autophagy, contributing to their anticancer effects .

Case Studies

- Study on Pyrazolo Compounds : A study evaluated various pyrazolo derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with structural similarities to the target compound significantly increased apoptosis markers and reduced cell viability .

- Synthesis and Evaluation : Another research effort synthesized related pyrazole compounds and assessed their biological activities in vitro. The findings supported the hypothesis that structural modifications in pyrazole derivatives could enhance their anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.